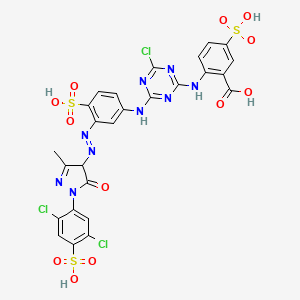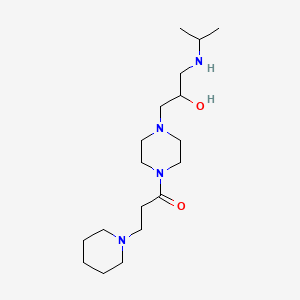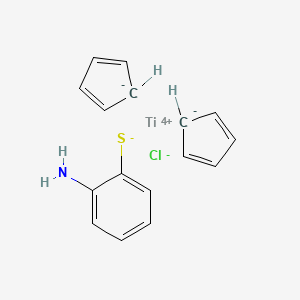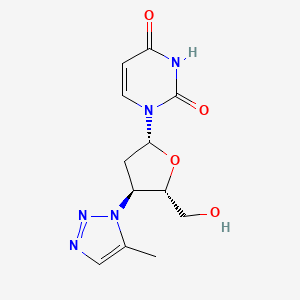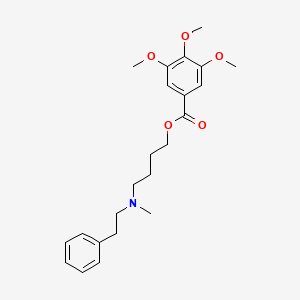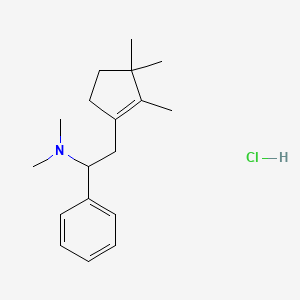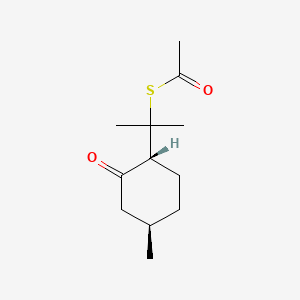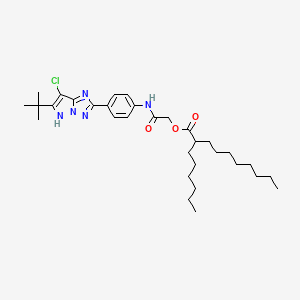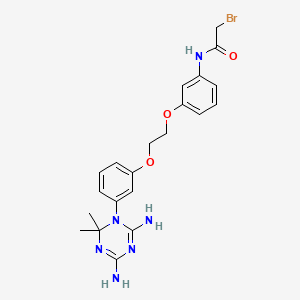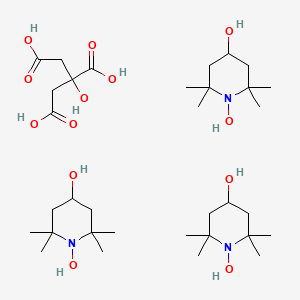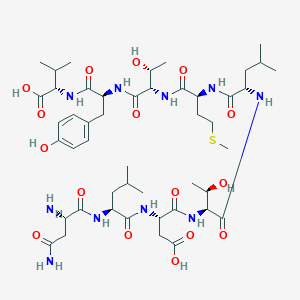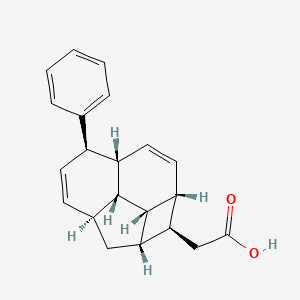
Endiandric acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endiandric acid A is a polycyclic natural product isolated from the leaves of the Australian tree Endiandra introrsa. It belongs to a family of compounds known as endiandric acids, which are characterized by their complex tetracyclic frameworks. These compounds were first isolated and structurally elucidated by D. St. C. Black and colleagues in the 1980s
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of endiandric acid A involves a series of pericyclic reactions, including electrocyclization and intramolecular Diels–Alder reactions. One notable synthetic approach involves the preparation of a linear tetraene intermediate, which undergoes an 8π/6π-electrocyclic cascade followed by an intramolecular Diels–Alder reaction . This method has been refined over the years to improve yield and efficiency.
Industrial Production Methods: While industrial-scale production of this compound is not common, the synthetic routes developed in academic research provide a foundation for potential large-scale synthesis. These methods typically involve multi-step organic synthesis, requiring precise control of reaction conditions to ensure the formation of the desired polycyclic structure.
Chemical Reactions Analysis
Types of Reactions: Endiandric acid A undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of specific functional groups using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The reactions typically yield derivatives of this compound with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: As a model compound for studying pericyclic reactions and complex natural product synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Applications in the synthesis of complex organic molecules and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism by which endiandric acid A exerts its effects involves its interaction with specific molecular targets. The compound’s polycyclic structure allows it to engage in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors involved in disease processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Endiandric acid B
- Endiandric acid C
- Endiandric acid D
Properties
CAS No. |
74591-03-0 |
|---|---|
Molecular Formula |
C21H22O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[(1S,2S,3R,6R,7R,10S,11S,12S)-7-phenyl-2-tetracyclo[8.2.1.03,12.06,11]trideca-4,8-dienyl]acetic acid |
InChI |
InChI=1S/C21H22O2/c22-19(23)11-17-16-9-8-15-14(12-4-2-1-3-5-12)7-6-13-10-18(17)21(16)20(13)15/h1-9,13-18,20-21H,10-11H2,(H,22,23)/t13-,14+,15+,16-,17-,18+,20-,21-/m1/s1 |
InChI Key |
NCJMIMSYHAESBZ-ISPFPGQYSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@H]([C@H]3[C@@H]2[C@H]4[C@@H]1[C@@H]([C@H]4C=C3)CC(=O)O)C5=CC=CC=C5 |
Canonical SMILES |
C1C2C=CC(C3C2C4C1C(C4C=C3)CC(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


